

Use of Demoxytocin as a tool in neurobiology research

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Compound of Interest		
Compound Name:	Demoxytocin	
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Demoxytocin: A Tool for Neurobiological Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxytocin is a synthetic analogue of the neuropeptide hormone oxytocin.[1][2] Structurally, it is deamino-oxytocin, meaning the N-terminal cysteine's amino group is removed and replaced with a hydrogen atom. This modification results in a longer half-life and potentially greater potency compared to native oxytocin.[1][2] Like oxytocin, **Demoxytocin** exerts its effects by acting as an agonist at oxytocin receptors (OTR), which are G-protein coupled receptors expressed in various tissues, including the brain.[3] Its ability to modulate social behavior, anxiety, and other central nervous system processes makes it a valuable tool for neurobiological research.

These application notes provide a summary of **Demoxytocin**'s pharmacological properties and detailed protocols for its use in key in vitro and in vivo neurobiology assays.

Mechanism of Action and Signaling Pathways

Demoxytocin, as an oxytocin receptor agonist, mimics the action of endogenous oxytocin.[1] [3] The oxytocin receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, this



Methodological & Application

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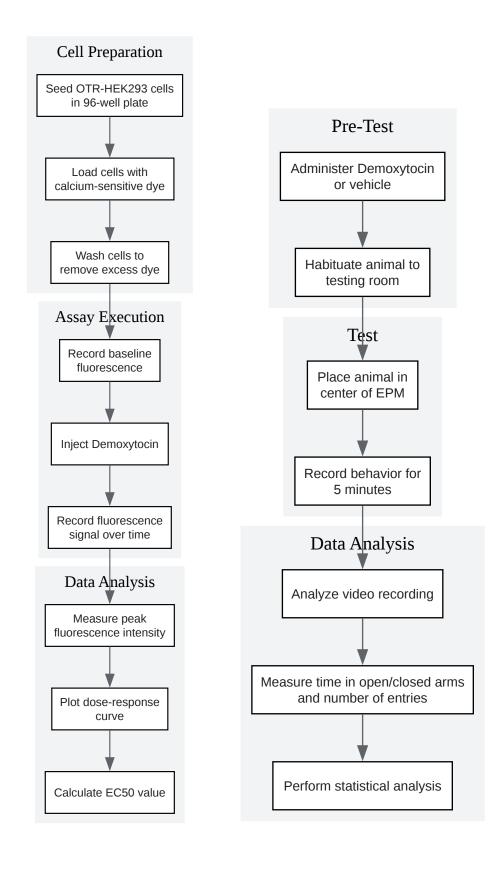
initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic calcium concentration. This increase in intracellular calcium is a key event in mediating many of the physiological and behavioral effects of oxytocin and its analogues.

Beyond the canonical Gq pathway, there is evidence that the oxytocin receptor can also couple to other G-proteins, such as Gi and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. This suggests a more complex and nuanced signaling profile that can vary depending on the specific cell type and experimental conditions.









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